1-benzhydryl-N-methylazetidin-3-amine

5-HT₆ receptor antagonist CNS drug discovery cognitive disorders

CNS researchers probing cognitive or metabolic pathways face a gap: no single commercial probe simultaneously engages 5-HT₆, H₃, and VAP-1 with high selectivity. 1-Benzhydryl-N-methylazetidin-3-amine (CAS 69159-49-5) fills this need. • Dual 5-HT₆ (Ki=3 nM) & H₃ (Ki=0.49 nM) receptor binding enables synergistic GPCR studies without ligand-mixture artifacts. • VAP-1 inhibition (IC₅₀=32 nM) plus >560-fold D₂ selectivity (Ki=1700 nM) and negligible CYP2D6 inhibition (IC₅₀>10 µM) ensures clean, interpretable assay data. • Multi-gram stock available for immediate dispatch; documented synthetic route from 1-benzhydryl-3-(methanesulphonyloxy)-azetidine supports analog programs.

Molecular Formula C17H20N2
Molecular Weight 252.35 g/mol
CAS No. 69159-49-5
Cat. No. B1265493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzhydryl-N-methylazetidin-3-amine
CAS69159-49-5
Molecular FormulaC17H20N2
Molecular Weight252.35 g/mol
Structural Identifiers
SMILESCNC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C17H20N2/c1-18-16-12-19(13-16)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-18H,12-13H2,1H3
InChIKeyFQFKVNTZBGKHLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzhydryl-N-methylazetidin-3-amine: Product Overview


1-Benzhydryl-N-methylazetidin-3-amine (CAS 69159-49-5) is a synthetic, four-membered azetidine derivative bearing a benzhydryl (diphenylmethyl) N-substituent and a methylamino group at the 3-position [1]. This compound exhibits high-affinity binding to the serotonin 5-HT₆ receptor (Ki = 3 nM) and the histamine H₃ receptor (Ki = 0.490 nM), alongside moderate inhibition of vascular adhesion protein-1 (VAP-1/SSAO; IC₅₀ = 32 nM) [2][3][4]. Its profile, combining potent engagement of two G protein-coupled receptors (GPCRs) implicated in cognitive function and metabolic regulation with VAP-1 inhibitory activity, distinguishes it from mono-target alternatives and positions it as a unique chemical probe for CNS and inflammatory disease research.

Target engagement

Dual 5-HT₆/H₃ GPCR probe with reported VAP-1 inhibition

Selectivity context

Reported selectivity over D₂ receptor; low CYP2D6 interaction

Research models

CNS signaling, cognitive disorder models, inflammatory pathway studies

1-Benzhydryl-N-methylazetidin-3-amine: Why Analogs Fall Short


The pharmacological utility of 1-benzhydryl-N-methylazetidin-3-amine arises from a precise intersection of its azetidine core, benzhydryl N-substituent, and 3-methylamino group. Simple substitution with related analogs—such as 1-benzhydrylazetidine (lacking the methylamino group) or 3-amino-1-benzhydryl-azetidine (primary amine)—results in complete loss of the high-affinity 5-HT₆ and H₃ receptor binding observed for this compound [1]. The unique combination of substituents is critical for the observed Ki values of 3 nM at 5-HT₆ and 0.490 nM at H₃ [2][3]. Furthermore, the compound's ability to engage VAP-1 (IC₅₀ = 32 nM) while maintaining >560-fold selectivity over the dopamine D₂ receptor (Ki = 1700 nM) and negligible CYP2D6 inhibition (IC₅₀ >10,000 nM) is a property not shared by structurally similar molecules [4][5][6]. Generic substitution with other azetidines or benzhydryl-containing compounds will not recapitulate this multi-target profile, leading to fundamentally different experimental outcomes.

Analogs Structural analogs lacking the 3-methylamino group lose 5-HT₆ and H₃ binding; simple azetidines or benzhydryl compounds will not reproduce the profile.
Multi-target Mono-target 5-HT₆ or H₃ ligands do not provide VAP-1 inhibition; functional crosstalk studies may not transfer.
Off-target Substitutes with different CYP inhibition or D₂ affinity profiles may shift assay interpretation; selectivity context requires review.

Differentiating Evidence: 1-Benzhydryl-N-methylazetidin-3-amine vs. Analogs


Selective 5-HT₆ Receptor Binding Over D₂

1-Benzhydryl-N-methylazetidin-3-amine exhibits high-affinity binding to the human 5-HT₆ receptor with a Ki of 3 nM, placing it among potent 5-HT₆ ligands [1]. In direct comparison to the clinically used atypical antipsychotic olanzapine, which binds 5-HT₆ with a Ki of 5 nM [2], the target compound demonstrates comparable or slightly superior affinity. Crucially, the compound maintains >560-fold selectivity over the dopamine D₂ receptor (Ki = 1700 nM) [3], a property essential for minimizing dopaminergic side effects in CNS research applications.

5-HT₆ vs D₂ Selectivity
Reported
Ki = 3 nM (5-HT₆)
Ki = 1700 nM (D₂)
>560-fold selectivity
Supports 5-HT₆ pathway isolation without D₂ confound
Compared to olanzapine (Ki = 5 nM); HEK293 membrane assay
5-HT₆ receptor antagonist CNS drug discovery cognitive disorders schizophrenia Alzheimer's disease

Sub-Nanomolar Histamine H₃ Receptor Affinity

The compound binds the human histamine H₃ receptor with a Ki of 0.490 nM [1]. This sub-nanomolar potency is directly comparable to the well-characterized H₃ antagonist ciproxifan, which exhibits Ki values ranging from 0.5 to 1.9 nM depending on the assay system [2]. In contrast, the compound shows only weak affinity for the adenosine A₂A receptor (Ki = 717 nM), demonstrating >1,400-fold selectivity [3].

H₃ Receptor Affinity
Reported
Ki = 0.490 nM (H₃)
Comparable to ciproxifan (0.5–1.9 nM)
Supports H₃ pathway probe validation
Recombinant human H₃, [³H]N-α-methylhistamine displacement
Histamine H₃ receptor antagonist CNS disorders cognitive enhancement narcolepsy obesity

Unique VAP-1/SSAO Inhibitory Activity

Unlike most 5-HT₆ or H₃ ligands, 1-benzhydryl-N-methylazetidin-3-amine also inhibits human vascular adhesion protein-1 (VAP-1/SSAO) with an IC₅₀ of 32 nM [1]. This is in stark contrast to olanzapine, which does not inhibit VAP-1, and ciproxifan, which lacks reported VAP-1 activity. The compound's activity at this target differentiates it from all other mono- or dual-target azetidine analogs and introduces a novel polypharmacology profile.

VAP-1/SSAO Inhibition
Class-level
IC₅₀ = 32 nM (human VAP-1)
Unique vs. olanzapine/ciproxifan (no activity)
Enables polypharmacology research on aminergic–inflammatory crosstalk
¹⁴C-benzylamine enzymatic assay; not present in standard 5-HT₆/H₃ tools
VAP-1 inhibitor SSAO inhibitor inflammation metabolic disease vascular biology

Minimal CYP2D6 Inhibition

The compound displays an IC₅₀ greater than 10,000 nM against the cytochrome P450 enzyme CYP2D6 [1]. This is in contrast to many CNS-active compounds, such as the 5-HT₆ antagonist idalopirdine, which are known to inhibit CYP2D6 at lower concentrations [2]. This low inhibition potential is a critical differentiator for procurement in early drug discovery programs aiming to minimize hepatotoxicity and adverse drug-drug interactions.

CYP2D6 Inhibition
Reported
IC₅₀ > 10,000 nM
Minimal interaction vs. idalopirdine
Supports procurement when low CYP2D6 risk is required
Recombinant CYP2D6, AMMC substrate; reduces DDI concern in models
CYP2D6 inhibition drug-drug interaction ADME in vitro safety pharmacology

Application Scenarios for 1-Benzhydryl-N-methylazetidin-3-amine


Dual 5-HT₆/H₃ Pharmacological Probe

Given its high affinity for both 5-HT₆ (Ki = 3 nM) and H₃ (Ki = 0.490 nM) receptors [1][2], this compound serves as an ideal in vitro tool for dissecting the combined role of these two aminergic GPCRs in cellular models of cognition, memory, and feeding behavior. Its ability to simultaneously engage these targets, while maintaining high selectivity over D₂ receptors [3], offers a unique experimental advantage over using a mixture of two separate, less-selective ligands. Procurement is justified for academic or biotech labs investigating the synergistic potential of dual 5-HT₆/H₃ antagonism.

VAP-1/SSAO Inhibitor with Aminergic Receptor Activity

The compound's VAP-1 inhibitory activity (IC₅₀ = 32 nM) [4] makes it a valuable starting point for medicinal chemistry efforts focused on inflammatory or metabolic diseases, such as non-alcoholic steatohepatitis (NASH) or diabetic nephropathy. Its concurrent, well-characterized activity at 5-HT₆ and H₃ receptors provides a unique opportunity to explore the crosstalk between aminergic signaling and SSAO-mediated inflammation in relevant cell-based or ex vivo tissue models. This polypharmacology distinguishes it from standard VAP-1 inhibitors, which are typically devoid of GPCR activity.

HTS Negative Control for D₂ and CYP2D6

For high-throughput screening campaigns targeting the 5-HT₆ or H₃ receptors, this compound's >560-fold selectivity over D₂ (Ki = 1700 nM) [3] and negligible CYP2D6 inhibition (IC₅₀ >10,000 nM) [5] make it an excellent candidate for use as a reference ligand or internal standard. It serves as a robust positive control for the primary target while simultaneously acting as a negative control for dopaminergic and CYP2D6-mediated artifacts, thereby improving the quality and interpretability of HTS data.

Azacyclic Building Block for SAR Exploration

Beyond its direct pharmacological applications, the 1-benzhydryl-N-methylazetidin-3-amine core represents a privileged scaffold for further medicinal chemistry exploration. Its well-documented synthesis from 1-benzhydryl-3-(methanesulphonyloxy)-azetidine provides a tractable route for generating analogs. Procurement of the parent compound allows research groups to use it as a benchmark for new synthetic derivatives aiming to modulate 5-HT₆, H₃, or VAP-1 activity, or to explore novel chemical space based on the 3-aminoazetidine motif.

Application
Selection Property
Validation Focus
5-HT₆/H₃ pathway crosstalk studies
High-affinity dual-target GPCR binding profile
Confirm target engagement in cognitive or feeding behavior models
Inflammatory / metabolic pathway research
VAP-1 inhibition combined with aminergic GPCR activity
Evaluate SSAO-mediated inflammation endpoints alongside GPCR modulation
HTS assay quality control
D₂ selectivity and low CYP2D6 inhibition profile
Use as positive control for 5-HT₆/H₃ with negative control for off-target artifacts
Medicinal chemistry SAR exploration
3-aminoazetidine scaffold with modifiable benzhydryl/methylamino groups
Benchmark parent compound activity for derivative design and selectivity tuning

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


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